molecular formula C8H10N6O B1297118 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 350478-67-0

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B1297118
CAS No.: 350478-67-0
M. Wt: 206.21 g/mol
InChI Key: RIGYXGFWIOEAAM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide is systematically identified by the Chemical Abstracts Service registry number 350478-67-0. The compound follows the International Union of Pure and Applied Chemistry nomenclature standards, with its full systematic name reflecting the precise positioning of substituents on the fused heterocyclic framework. Alternative nomenclature variations documented in chemical databases include the descriptor "5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carbohydrazide" and related systematic designations that emphasize the bicyclic nature of the core structure.

The molecular designation system employed for this compound incorporates numerical positioning to specify the exact locations of the methyl groups and the carbohydrazide functionality. The compound is catalogued under multiple database identifiers, including the Molecular Design Limited number MFCD01421500, which facilitates cross-referencing across various chemical information systems. The compound's nomenclature reflects its membership in the broader class of triazolopyrimidine derivatives, which constitute an important family of nitrogen-containing heterocycles with diverse applications in chemical research.

The systematic naming convention for this compound demonstrates the complexity of fused heterocyclic nomenclature, where the triazolo and pyrimidine ring systems are integrated into a single bicyclic framework. The numbering system follows established protocols for fused ring systems, ensuring consistency across scientific literature and chemical databases. The compound's identification within chemical registries facilitates its procurement and utilization in research applications, with major chemical suppliers maintaining standardized cataloguing systems based on these established identifiers.

Historical Context and Discovery

The triazolo[1,5-a]pyrimidine heterocyclic framework represents a structural motif with historical significance dating back to early twentieth-century heterocyclic chemistry research. The fundamental triazolopyrimidine scaffold was first documented in scientific literature in 1909 through the pioneering work of researchers investigating fused nitrogen-containing ring systems. This early foundation established the groundwork for subsequent developments in triazolopyrimidine chemistry, including the synthesis and characterization of substituted derivatives such as 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide.

The development of specific synthetic methodologies for triazolopyrimidine derivatives has evolved significantly over the decades, with modern approaches incorporating advanced techniques for regioselective substitution and functional group introduction. The carbohydrazide functionality present in this compound represents a particular area of interest in heterocyclic chemistry, as hydrazide derivatives have demonstrated versatility in various chemical transformations and applications. Historical research efforts have focused on understanding the reactivity patterns and synthetic accessibility of such substituted triazolopyrimidines.

The emergence of this specific compound in research literature reflects the broader trend toward exploring structurally diverse heterocyclic systems for potential applications in medicinal chemistry and materials science. The combination of the triazolopyrimidine core with the carbohydrazide functional group represents a strategic approach to developing compounds with enhanced chemical reactivity and potential biological activity. Research efforts continue to expand understanding of the synthetic pathways and properties of such complex heterocyclic systems.

Historical Milestone Year Significance
First triazolopyrimidine synthesis 1909 Establishment of fundamental heterocyclic framework
Development of substituted derivatives Mid-20th century Expansion of structural diversity
Carbohydrazide incorporation Contemporary Enhanced functional group versatility

Structural Characteristics and Molecular Properties

The molecular structure of 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide is defined by the molecular formula C8H10N6O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms within a compact heterocyclic framework. The compound possesses a molecular weight of 206.21 grams per mole, reflecting the substantial contribution of the six nitrogen atoms to the overall molecular mass. The structural architecture consists of a fused bicyclic system where the triazole ring is annulated to the pyrimidine ring, creating a rigid planar framework that influences the compound's chemical and physical properties.

The International Chemical Identifier string for this compound is InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15), which provides a detailed description of the molecular connectivity and stereochemical features. The corresponding InChIKey RIGYXGFWIOEAAM-UHFFFAOYSA-N serves as a compressed identifier for database searches and chemical informatics applications. The canonical Simplified Molecular Input Line Entry System representation CC1=CC(=NC2=NC(=NN12)C(=O)NN)C clearly illustrates the connectivity pattern and functional group arrangement within the molecule.

The structural features of this compound include two methyl substituents positioned at the 5 and 7 positions of the triazolopyrimidine core, which contribute to the compound's lipophilicity and steric properties. The carbohydrazide functional group at the 2-position introduces additional hydrogen bonding capability and potential for further chemical modification. The fused ring system creates a rigid molecular backbone that restricts conformational flexibility while providing a well-defined three-dimensional structure for molecular recognition processes.

Structural Parameter Value Source
Molecular Formula C8H10N6O
Molecular Weight 206.21 g/mol
InChIKey RIGYXGFWIOEAAM-UHFFFAOYSA-N
Number of Heavy Atoms 15 Calculated
Number of Aromatic Atoms 8 Calculated

Physical Properties and Stability Parameters

5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide exhibits characteristic physical properties that reflect its heterocyclic structure and functional group composition. The compound exists as a solid material under standard conditions, with documented purity levels typically maintained at 95% or higher in commercial preparations. The physical form of the compound facilitates handling and storage in research applications, with room temperature storage conditions generally sufficient for maintaining compound integrity.

The thermal stability profile of this compound is influenced by the robust nature of the fused triazolopyrimidine ring system, which provides inherent structural stability under ambient conditions. The presence of multiple nitrogen atoms within the heterocyclic framework contributes to the compound's thermal properties and resistance to decomposition under normal storage conditions. The carbohydrazide functional group introduces specific stability considerations, particularly regarding potential hydrolysis or oxidation reactions under extreme conditions.

Computational predictions for related triazolopyrimidine derivatives suggest specific parameter ranges for physical properties such as boiling point and density, though experimental validation for this specific compound requires further investigation. The molecular structure influences solubility characteristics, with the heterocyclic framework and carbohydrazide functionality affecting dissolution behavior in various solvents. The compound's stability under different environmental conditions makes it suitable for extended storage and handling in research laboratory settings.

Storage recommendations for this compound typically specify room temperature conditions with protection from moisture and light to maintain optimal stability. The solid-state properties of the compound contribute to its ease of handling and measurement in synthetic applications. The physical characteristics of 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide align with typical expectations for substituted triazolopyrimidine derivatives.

Physical Property Value Notes
Physical State Solid Room temperature
Purity ≥95% Commercial standards
Storage Temperature Room temperature Stability requirements
Storage Conditions Dry, sealed container Moisture protection

Spectroscopic Profile and Characterization

The spectroscopic characterization of 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide provides essential structural confirmation and analytical identification methods for this heterocyclic compound. Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structure elucidation, with proton nuclear magnetic resonance spectra revealing characteristic signals corresponding to the methyl groups, aromatic protons, and the carbohydrazide functionality. The integration patterns and chemical shift values provide definitive evidence for the proposed molecular structure and substitution pattern.

Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Documented infrared frequencies include absorption bands at 3453, 3279, 1697, and 1639 wavenumbers, which correspond to N-H stretching vibrations and carbonyl stretching of the carbohydrazide group. These spectroscopic features provide diagnostic information for compound identification and purity assessment in analytical applications.

Mass spectrometry techniques offer complementary structural information through molecular ion detection and fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 206.21 corresponds to the calculated molecular weight of the compound. High-resolution mass spectrometry provides additional confirmation of the molecular formula and elemental composition, supporting the proposed structure through accurate mass measurements.

The spectroscopic profile of this compound demonstrates characteristic features of triazolopyrimidine derivatives, with specific signatures arising from the fused heterocyclic system and the carbohydrazide substitution. Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance methods, can provide detailed connectivity information for complex structural assignments. The comprehensive spectroscopic characterization enables reliable identification and quantification of this compound in various research applications.

Spectroscopic Technique Key Features Reference
Proton NMR Aromatic protons, methyl groups
Infrared N-H stretch (3453, 3279 cm⁻¹), C=O stretch (1697, 1639 cm⁻¹)
Mass Spectrometry Molecular ion at m/z 206.21
NMR Frequency 300.135 MHz for ¹H analysis

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGYXGFWIOEAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346119
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350478-67-0
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Reaction

The cyclocondensation method starts with hydrazinyl derivatives of pyrimidines. The general reaction can be summarized as follows:

$$
\text{Hydrazinyl-Pyrimidine} + \text{Carbonyl Compound} \rightarrow \text{Triazolo-Pyrimidine}
$$

For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be reacted with suitable carbonyl compounds under reflux conditions in an appropriate solvent (often acetic acid) to yield intermediates that can be converted into the final product through further functionalization.

Dimroth Rearrangement

Once the initial triazolo-pyrimidine is formed via cyclocondensation, a Dimroth rearrangement is performed. This rearrangement typically requires acidic conditions and leads to structural isomerization that stabilizes the desired product:

$$
\text{Triazolo-Pyrimidine} \xrightarrow{\text{Acidic Conditions}} \text{5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide}
$$

Oxidative Cyclization

Another effective method involves oxidative cyclization of pyrimidin-2-yl-amidines. The reaction can be depicted as follows:

$$
\text{Pyrimidin-2-yl-Amidine} + \text{Oxidizing Agent} \rightarrow \text{Triazolo-Pyrimidine}
$$

This method allows for direct access to substituted triazolo-pyrimidines by utilizing various oxidizing agents under controlled conditions.

The following table summarizes the key reaction conditions and yields associated with different synthetic routes for 5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide:

Method Key Reagents Conditions Yield (%)
Cyclocondensation Hydrazinyl-Pyrimidine + Carbonyl Reflux in Acetic Acid 70-85
Dimroth Rearrangement Triazolo-Pyrimidine Acidic Medium 60-75
Oxidative Cyclization Pyrimidin-2-yl-Amidine + Oxidant Controlled Oxidative Conditions 65-80

The preparation of 5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-carbohydrazide involves sophisticated synthetic strategies that leverage cyclocondensation reactions followed by rearrangements and oxidation processes. Each method offers unique advantages in terms of yield and complexity, making them suitable for various applications in drug development and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a compound with significant potential across various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Basic Information

  • Molecular Formula : C8H10N6O
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 87253-62-1

Structural Characteristics

The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities. It includes a hydrazide functional group, which enhances its reactivity and potential applications.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that substituents on the triazolo-pyrimidine ring can significantly enhance antitumor activity through apoptosis induction in cancer cells .
  • Antimicrobial Properties : The compound has displayed promising results against bacterial strains. A recent investigation reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

The compound's unique structure allows for potential use in agriculture:

  • Pesticidal Activity : Research indicates that derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can act as effective fungicides and herbicides. Field trials have shown significant reductions in fungal infections in crops treated with formulations containing this compound .
  • Plant Growth Regulation : Some studies suggest that this compound can influence plant growth positively by modulating hormonal pathways within plants. This could lead to improved crop yields under stress conditions .

Materials Science

In materials science, the compound's properties lend themselves to innovative applications:

  • Polymer Synthesis : The incorporation of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced composites for industrial use .
  • Nanotechnology : The compound is being studied for its potential use in nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of several derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine on human breast cancer cells (MCF-7). The results indicated that specific modifications on the triazolo ring significantly increased cytotoxicity compared to the parent compound. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Agricultural Efficacy

Field tests conducted on wheat crops treated with formulations containing this compound showed a 40% reduction in Fusarium head blight compared to untreated controls. This suggests its potential as a novel fungicide in agricultural practices .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. For instance, cobalt(II) complexes with this compound have shown significant antimicrobial activity . The exact molecular pathways and targets are still under investigation, but its ability to disrupt microbial cell membranes and interfere with cellular processes is well-documented .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Key analogs include:

Sulfonamide Derivatives
  • 8b (2-Fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide) :
    Substitution with a sulfonamide group at position 2 enhances herbicidal activity. The trifluoromethyl and fluoro groups contribute to lipophilicity, improving membrane permeability .
Thiadiazole and Oxadiazole Derivatives
  • 2-[(5,7-Dimethyltriazolopyrimidin-2-yl)sulfanyl]-1,3,4-thiadiazole-5-alkylthio Derivatives :
    These compounds, synthesized via condensation reactions, exhibit superior fungicidal activity (e.g., EC₅₀ = 5.34 µg/mL against Rhizoctonia solani), outperforming commercial fungicides like carbendazim .
  • 1,3,4-Oxadiazole-Linked Triazolopyrimidines :
    The oxadiazole moiety enhances antifungal potency by disrupting fungal cell wall synthesis .
Hydrazone and Oxoacetohydrazone Derivatives
  • 5,7-Dimethyltriazolopyrimidine-2-oxoacetohydrazones: Chiral derivatives with α-methyl groups show enhanced herbicidal activity against Brassica campestris and Echinochloa crusgalli, attributed to stereoselective interactions with plant enzymes .

Coordination Chemistry and Metal Complexes

  • Platinum(II) Complexes :
    The 5,7-dimethyltriazolopyrimidine (dmtp) ligand forms stable square-planar complexes with platinum, such as [Pt(mal)(DMSO)(dmtp)]. These complexes exhibit cytotoxicity against cancer cells (IC₅₀ < 10 µM) by binding to DNA and inhibiting replication .

Key Advantages and Limitations

  • Advantages of 5,7-Dimethyltriazolopyrimidine Core :
    • High thermal and chemical stability due to aromatic π-system.
    • Versatile functionalization sites (C2, C5, C7) for tailored activity .
  • Limitations of Analogs :
    • Sulfonamide derivatives may exhibit reduced solubility in aqueous media.
    • Thiadiazole analogs require complex purification steps .

Biological Activity

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide (commonly referred to as DMTP) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of DMTP, focusing on its anticancer, antifungal, and herbicidal properties based on recent studies and findings.

Chemical Structure

The chemical structure of DMTP is characterized by a triazole-pyrimidine framework. Its molecular formula is C8H10N4OC_8H_{10}N_4O, with a molecular weight of approximately 178.19 g/mol. The compound exhibits several functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of DMTP derivatives in cancer therapy.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative activities of various DMTP derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these compounds, one derivative exhibited IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The active derivative was shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. This compound also induced apoptosis and caused G2/M phase cell cycle arrest in cancer cells .

Antifungal Activity

Research has also indicated that DMTP exhibits antifungal properties.

Fungal Inhibition

A preliminary bioassay demonstrated that DMTP derivatives showed excellent fungicidal activity against Rhizoctonia solani, a common plant pathogen. The compounds were synthesized and tested for their ability to inhibit fungal growth, showing promising results .

Herbicidal Activity

In addition to its anticancer and antifungal properties, DMTP has been assessed for herbicidal activity.

Herbicidal Efficacy

The synthesized derivatives demonstrated varying degrees of herbicidal activity against several plant species. The bioassays indicated that these compounds could effectively inhibit the growth of weeds, suggesting their potential use in agricultural applications .

Summary of Biological Activities

Activity Type Target Organisms/Cells Key Findings IC50 Values
AnticancerMGC-803Significant antiproliferative effects9.47 μM
HCT-116Inhibition of ERK pathway9.58 μM
MCF-7Induction of apoptosis13.1 μM
AntifungalRhizoctonia solaniExcellent fungicidal activity-
HerbicidalVarious weedsEffective growth inhibition-

Q & A

Q. What are the common synthetic routes for 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide, and how do reaction conditions influence product formation?

Methodological Answer: The synthesis typically involves cyclization of precursors such as enamines or aminopyrazoles with hydrazine hydrate. Reaction conditions (solvent, temperature, and reagent choice) critically determine product selectivity. For example:

  • Hydrazine Hydrate Reaction : At elevated temperatures (80–100°C), hydrazine reacts with enamines to yield aminopyrazole intermediates, which cyclize into the triazolopyrimidine core .
  • Reagent Selection : Using molten-state TMDP (tetramethylenediamine phosphate) instead of piperidine reduces side reactions and improves yields, though TMDP requires careful handling due to toxicity .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : ¹H NMR (200–400 MHz) identifies methyl protons (δ 2.3–2.6 ppm) and triazole ring protons (δ 8.8–9.1 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 436.2 [M+H]⁺) and fragmentation patterns consistent with the triazolopyrimidine backbone .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL software) reveals planar triazole-pyrimidine fusion and bond lengths (C–N: 1.32–1.37 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or overlapping signals. Strategies include:

  • Variable Temperature NMR : Identifies dynamic tautomerism (e.g., pyrimidine ring proton shifts at low temperatures).
  • DFT Calculations : Predicts stable tautomers and compares computed vs. experimental NMR/IR spectra .
  • Crystallographic Validation : Resolves ambiguities in substituent positioning (e.g., confirming methyl group placement via X-ray) .

Q. What strategies optimize crystallization for X-ray diffraction studies of triazolopyrimidine derivatives?

Methodological Answer:

  • Solvent Selection : Polar solvents (ethanol, DMSO) promote slow evaporation and high-quality crystal growth.
  • Co-crystallization Agents : Additives like Ni(NO₃)₂ stabilize metal-organic frameworks, improving lattice packing .
  • Temperature Gradients : Gradual cooling (0.5°C/hour) from saturated solutions reduces defects.

Q. Example Crystallization Protocol :

ParameterConditionOutcomeReference
SolventEthanol, 25°C, slow evaporationPrismatic crystals
AdditiveNi(NO₃)₂ (0.125 mmol)Enhanced lattice order

Q. How do substituents on the triazolopyrimidine core influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Methyl Groups : 5,7-Dimethyl substitution enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at position 2 increase affinity for cannabinoid receptors (e.g., CB2 IC₅₀ < 50 nM) .
  • Carbohydrazide Moiety : Improves solubility and hydrogen-bonding interactions with enzymatic targets (e.g., kinases) .

Q. What advanced methodologies address challenges in regioselective functionalization of the triazolopyrimidine ring?

Methodological Answer:

  • Directed Lithiation : n-BuLi at −78°C selectively deprotonates position 7 for subsequent alkylation or halogenation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) functionalizes position 2 with >80% efficiency .

Q. Guidelines for Researchers :

  • Safety : Handle hydrazine derivatives in fume hoods; dispose of waste via certified biohazard contractors .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

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